2-chloro-2-fluoroethan-1-amine hydrochloride
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Overview
Description
2-chloro-2-fluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H5ClFN·HCl. It is a derivative of ethylamine, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-fluoroethan-1-amine hydrochloride typically involves the reaction of 2-chloro-2-fluoroethanol with ammonia or an amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions often include temperatures ranging from 0°C to 50°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and distillation ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form simpler amines.
Addition Reactions: It can participate in addition reactions with alkenes or alkynes to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-fluoroethan-1-amine derivatives.
Oxidation Reactions: Products include corresponding oxides or carboxylic acids.
Reduction Reactions: Products include simpler amines or hydrocarbons.
Scientific Research Applications
2-chloro-2-fluoroethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-chloro-2-fluoroethan-1-amine hydrochloride exerts its effects involves its interaction with nucleophiles and electrophiles. The chlorine and fluorine atoms make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-fluoroethan-1-amine hydrochloride: Similar in structure but lacks the chlorine atom.
2-chloroethan-1-amine hydrochloride: Similar in structure but lacks the fluorine atom.
2,2-difluoroethan-1-amine hydrochloride: Contains two fluorine atoms instead of one chlorine and one fluorine.
Uniqueness
2-chloro-2-fluoroethan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and chemical properties. This dual substitution makes it a versatile compound in synthetic chemistry and enhances its utility in various research applications.
Properties
CAS No. |
2448484-69-1 |
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Molecular Formula |
C2H6Cl2FN |
Molecular Weight |
133.98 g/mol |
IUPAC Name |
2-chloro-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C2H5ClFN.ClH/c3-2(4)1-5;/h2H,1,5H2;1H |
InChI Key |
AXFPWZXRTCWACE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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